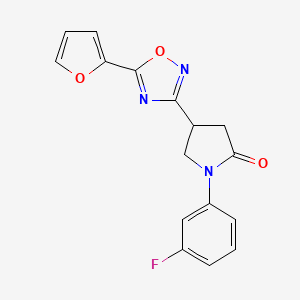

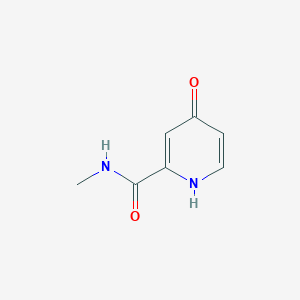

![molecular formula C17H9ClN2O3S B2415780 N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-30-5](/img/structure/B2415780.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of similar benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the compound “N-(4-Chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamide” was characterized by its C, H, and N analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives typically involve coupling reactions . For instance, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzothiazole derivatives have been reported. For instance, “N-(4-Chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamide” was found to have a melting point of 193–196 °C .Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Cagide et al. (2015) explored the synthesis of chromone–thiazole hybrids, including compounds like N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, as potential ligands for human adenosine receptors. These compounds were synthesized using two different amidation methods and characterized through NMR, MS spectroscopy, and X-ray crystallography (Cagide, Borges, Gomes, & Low, 2015).

Biological Applications

- Raval et al. (2012) demonstrated the antimicrobial activity of similar compounds synthesized through a microwave-assisted process. These compounds showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

- Wang et al. (2015) synthesized coumarin benzothiazole derivatives that can recognize cyanide anions through a Michael addition reaction, indicating their potential application in chemical sensing (Wang et al., 2015).

Material Science and Chemistry

- Myannik et al. (2018) focused on the synthesis of novel organic ligands, which are the tautomeric forms of N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, for creating metal complexes with applications in material science (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018).

- Zhao and Zhou (2009) studied the crystal structure of a molecule closely related to N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, providing insights into its molecular geometry and intermolecular interactions (Zhao & Zhou, 2009).

Orientations Futures

Benzothiazole derivatives, including “N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide”, could be further explored for their potential biological activities. Given their reported anti-inflammatory properties , they could be investigated for their potential use in treating inflammatory conditions. Additionally, their synthesis could be optimized for better yields and purity .

Propriétés

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O3S/c18-10-5-3-7-14-15(10)19-17(24-14)20-16(22)13-8-11(21)9-4-1-2-6-12(9)23-13/h1-8H,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHPYKSKHPMZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

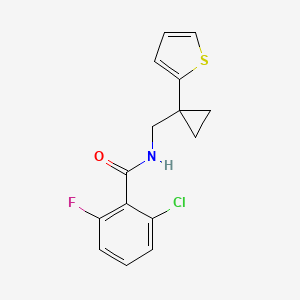

![N-(cyclopropylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2415697.png)

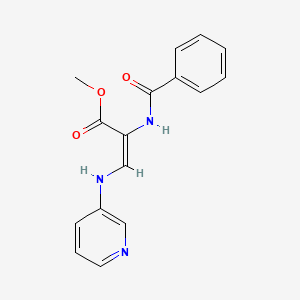

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2415699.png)

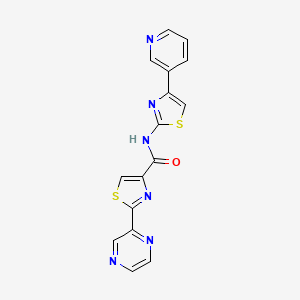

![5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2415702.png)

![6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2415706.png)

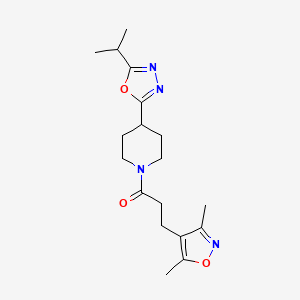

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2415712.png)

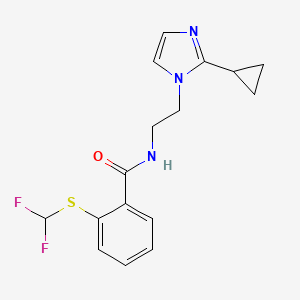

![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2415719.png)

![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2415720.png)